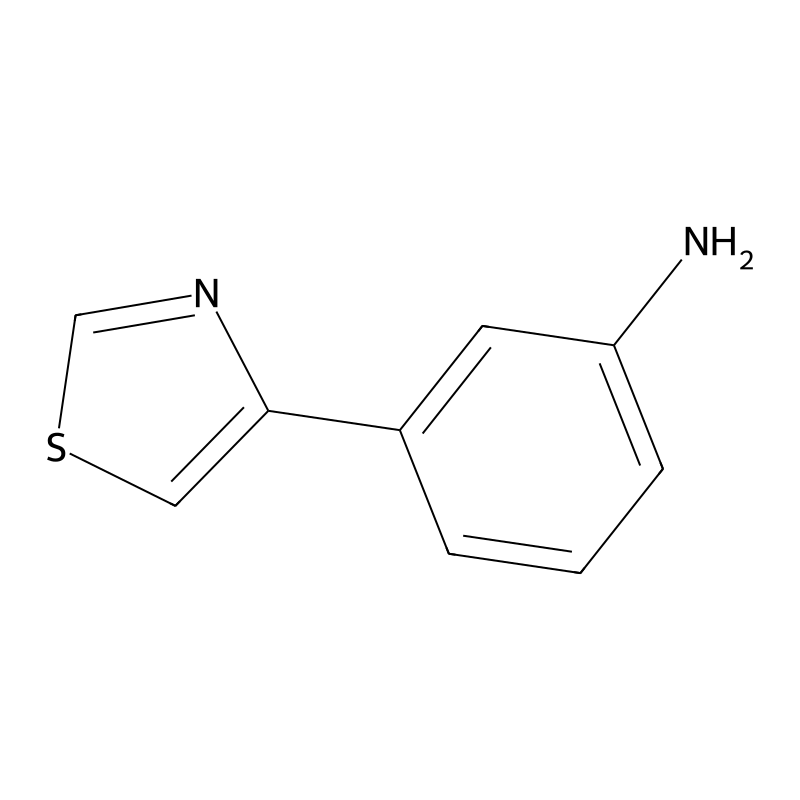

3-(1,3-Thiazol-4-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Further investigation is required to determine its potential research uses.

Here are some resources that might be helpful in your search for further information:

- Chemical databases: Searching databases like PubChem () or SciFinder () can sometimes reveal research articles or patents that mention the compound.

- Scientific literature search engines: Searching academic databases like Google Scholar () or Web of Science () with keywords like "3-(1,3-Thiazol-4-yl)aniline" or its CAS number might lead to relevant research articles.

- Patent databases: Searching patent databases like Espacenet () or USPTO () can sometimes reveal patents where the compound is used as a starting material, intermediate, or final product.

3-(1,3-Thiazol-4-yl)aniline is an organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, attached to an aniline moiety. Its molecular formula is , and it has a molecular weight of approximately 176.24 g/mol . The compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, which may enhance its biological activity.

- Reduction: Reduction reactions can convert functional groups such as nitro groups to amine groups, altering its reactivity.

- Substitution Reactions: The compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups on the phenyl ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions.

Research indicates that 3-(1,3-Thiazol-4-yl)aniline exhibits significant biological activity. It has been investigated for its potential:

- Antimicrobial Properties: The compound shows activity against various bacterial strains and fungi.

- Anticancer Effects: Studies suggest it may inhibit the proliferation of certain cancer cell lines by interfering with cellular signaling pathways.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic processes, making it a candidate for therapeutic applications.

The synthesis of 3-(1,3-Thiazol-4-yl)aniline typically involves the following methods:

- Condensation Reaction: A common approach is the reaction between thiazole derivatives and aniline under acidic or basic conditions. This often requires heating to facilitate the reaction.

- Catalytic Methods: Catalysts may be employed to enhance reaction rates and yields, particularly in industrial settings where larger quantities are produced.

Optimizing reaction conditions such as temperature and pressure is crucial for maximizing yield and purity during synthesis.

3-(1,3-Thiazol-4-yl)aniline has diverse applications:

- Pharmaceuticals: It serves as a lead compound in drug discovery due to its antimicrobial and anticancer properties.

- Materials Science: The compound is used in developing advanced materials, including polymers and dyes.

- Chemical Research: It acts as a building block in synthesizing more complex molecules for various chemical applications.

Interaction studies of 3-(1,3-Thiazol-4-yl)aniline focus on its binding affinity with biological targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its interaction with proteins and enzymes. This capability makes it a valuable compound in designing inhibitors or modulators for therapeutic targets.

Several compounds share structural similarities with 3-(1,3-Thiazol-4-yl)aniline. Here are some notable examples:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-(1,3-Thiazol-4-yl)aniline | Structure | Has a similar thiazole structure but differs in substitution pattern. |

| 2-(1,3-Thiazol-4-ylmethoxy)aniline | Structure | Exhibits potential enzyme inhibitory activity similar to 3-(1,3-Thiazol-4-yl)aniline. |

| 3-(2-Methyl-1,3-thiazol-4-yl)aniline | Structure | Contains a methyl group on the thiazole ring, influencing its reactivity and biological properties. |

Uniqueness

The uniqueness of 3-(1,3-Thiazol-4-yl)aniline lies in its specific substitution pattern on the thiazole ring and the aniline moiety. The presence of nitrogen and sulfur atoms within the thiazole ring contributes to its distinctive chemical properties and biological activities compared to other similar compounds. Its ability to interact with various biological targets makes it a promising candidate for further research in medicinal chemistry.